3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Overview
Description
3-(3,4,5-Trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with a 3,4,5-trimethoxyphenyl group and four nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of a suitable precursor, such as 3,4,5-trimethoxybenzyl chloride, with a reagent that introduces the nitrile groups. One common method involves the use of diethyl malonate and sodium ethoxide, followed by the addition of tetracyanoethylene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Ammonia or amines in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
3-(3,4,5-Trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to anti-cancer effects. Additionally, the nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, further contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybenzyl chloride
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenylpropanoic acid
Uniqueness
3-(3,4,5-Trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is unique due to its combination of a cyclopropane ring and multiple nitrile groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c1-21-11-4-10(5-12(22-2)13(11)23-3)14-15(6-17,7-18)16(14,8-19)9-20/h4-5,14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDUYXLGIPIJQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(C2(C#N)C#N)(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.